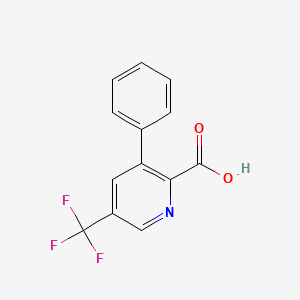

3-Phenyl-5-(trifluoromethyl)picolinic acid

Übersicht

Beschreibung

3-Phenyl-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which significantly influences its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)picolinic acid can be achieved through several methods. One common approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The vapor-phase chlorination/fluorination method is particularly favored due to its simplicity and high yield. Additionally, the use of transition metal catalysts ensures the reaction proceeds efficiently, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

3-Phenyl-5-(trifluoromethyl)picolinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting respiratory disorders, including cystic fibrosis. Research indicates that derivatives of this compound can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating conditions associated with CFTR dysfunction .

1.2. Antimicrobial Activity

The trifluoromethyl group in this compound contributes to its antimicrobial properties. Studies have shown that compounds containing this moiety exhibit potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of trifluoromethyl groups is known to improve pharmacodynamics and pharmacokinetics, making these compounds valuable in drug design .

Agricultural Applications

2.1. Herbicide Development

Recent research has focused on the use of picolinic acid derivatives as potential lead structures for synthetic auxin herbicides. Compounds similar to this compound have demonstrated significant herbicidal activity, outperforming traditional herbicides like picloram in terms of efficacy against various weeds . For instance, novel derivatives have been synthesized and tested for their ability to inhibit the growth of Arabidopsis thaliana roots, showcasing their potential as effective agricultural chemicals .

Materials Science

3.1. Chelating Agents and Coordination Complexes

The chelating abilities of picolinic acids make them suitable for forming coordination complexes with transition metals. The complexes derived from this compound exhibit promising photophysical properties, which are advantageous for applications in organic light-emitting diodes (OLEDs). The trifluoromethyl groups enhance the stability and efficiency of these materials, making them candidates for advanced electronic applications .

Table 1: Summary of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | Enhances CFTR function; used in respiratory disorder treatments |

| Antimicrobial Activity | Effective against MRSA; improves drug properties | |

| Agricultural Science | Herbicide Development | Superior efficacy compared to traditional herbicides |

| Materials Science | Chelating Agents and Coordination Complexes | Promising for OLED applications; enhances stability |

Case Studies

Case Study 1: Cystic Fibrosis Treatment

Research highlighted the use of derivatives of this compound in enhancing CFTR function. These compounds were shown to restore chloride ion transport in epithelial cells affected by cystic fibrosis mutations, demonstrating their therapeutic potential .

Case Study 2: Herbicide Efficacy

A study evaluated the herbicidal activity of new derivatives based on the structural framework of picolinic acids against common agricultural weeds. Results indicated that specific compounds exhibited up to 100% injury rates at certain dosages, indicating their potential as effective herbicides while being safe for crops like corn and wheat .

Wirkmechanismus

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.

4-(Trifluoromethyl)pyridine: A simpler trifluoromethylpyridine with applications in materials science.

Uniqueness

3-Phenyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound with diverse applications .

Biologische Aktivität

3-Phenyl-5-(trifluoromethyl)picolinic acid (C13H10F3N1O2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a carboxylic acid functional group and a trifluoromethyl group, which enhances its lipophilicity and potentially improves its bioavailability. The trifluoromethyl group is known to influence the biological activity of compounds significantly, often enhancing their interaction with biological targets such as enzymes and receptors.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity, depending on the context.

Table 1: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition | Reduced metabolic activity |

| Other Enzymes | Activation | Enhanced catalytic efficiency |

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Studies indicate that it can affect gene expression and cellular metabolism, leading to varied biological responses depending on the concentration used .

Case Study: Cellular Proliferation

In vitro studies have demonstrated that at lower concentrations (up to 10 µM), this compound promotes cell proliferation in certain cancer cell lines. However, at higher concentrations (above 50 µM), it exhibits cytotoxic effects, leading to cell death .

Molecular Mechanisms

At the molecular level, the compound's activity is attributed to its ability to bind specifically to biomolecules. It can act as an enzyme inhibitor by occupying the active site of target enzymes or may induce conformational changes that enhance enzyme activity. This dual mechanism is crucial for its therapeutic potential.

Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage:

- Low Doses (1-10 mg/kg) : Beneficial effects such as enhanced metabolic activity.

- Moderate Doses (10-50 mg/kg) : Optimal therapeutic effects observed.

- High Doses (>50 mg/kg) : Toxicity and adverse effects including cellular damage.

Table 2: Dosage Response in Animal Models

| Dose Range (mg/kg) | Observed Effect |

|---|---|

| 1 - 10 | Enhanced metabolic activity |

| 10 - 50 | Optimal therapeutic response |

| >50 | Cellular damage and toxicity |

Metabolic Pathways

The compound is metabolized primarily through cytochrome P450 pathways, leading to various metabolites that may also exhibit biological activities. Understanding these pathways is essential for predicting the pharmacokinetics of the compound and its potential side effects .

Transport and Distribution

This compound's transport within biological systems is mediated by specific transporters. Its distribution across tissues can significantly affect its efficacy and safety profile. Studies suggest that this compound may preferentially localize in certain organelles, enhancing its therapeutic effects while minimizing systemic toxicity.

Eigenschaften

IUPAC Name |

3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJMASNKONKYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.